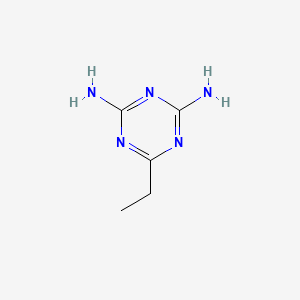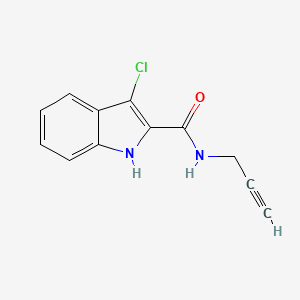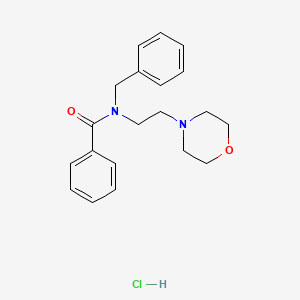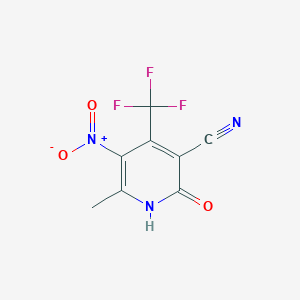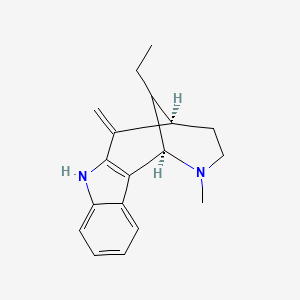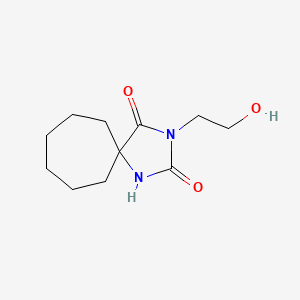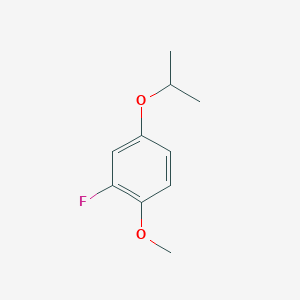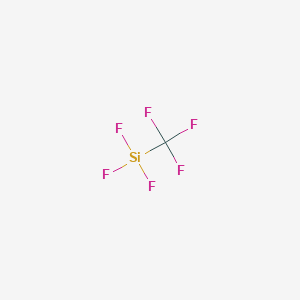
Trifluoro(trifluoromethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(trifluoromethyl)silane, also known as trifluoromethyltrimethylsilane, is an organosilicon compound with the chemical formula CF₃Si(CH₃)₃The trifluoromethyl group is highly valued in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the chemical and physical properties of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoro(trifluoromethyl)silane is typically synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that acts as a halogen acceptor . Another method involves the reaction of fluoroform with trimethylsilyl chloride and potassium hexamethyldisilazide, yielding the compound with an 80% isolated yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out under an inert atmosphere to ensure safety and maximize yield. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(trifluoromethyl)silane undergoes various types of reactions, including nucleophilic addition, substitution, and radical reactions. It is particularly effective in the trifluoromethylation of aldehydes, ketones, alkenes, alkynes, and aromatic compounds .
Common Reagents and Conditions:
Nucleophilic Addition: In the presence of a metal salt such as tetrabutylammonium fluoride, this compound reacts with carbonyl compounds to form trifluoromethylated alcohols.
Substitution: The compound can substitute hydrogen atoms in aromatic rings, facilitated by catalysts like cesium carbonate.
Radical Reactions: It can also participate in radical trifluoromethylation reactions, which are useful for modifying complex organic molecules.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and silyl ethers .
Scientific Research Applications
Trifluoro(trifluoromethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoro(trifluoromethyl)silane involves the generation of a highly reactive trifluoromethide intermediate (CF₃⁻). This intermediate attacks carbonyl compounds to form alkoxide anions, which are then silylated to give the final trifluoromethylated products . The compound’s reactivity is influenced by the presence of metal salts and the nature of the counter-cation .
Comparison with Similar Compounds
Trifluoromethyllithium: Not isolable and rapidly decomposes to yield lithium fluoride and difluorocarbene.
Trifluoroiodomethane: Used in aromatic coupling reactions and with enones.
Sodium trifluoroacetate: Employed as a reagent for trifluoromethylations of aromatic halides.
Uniqueness: Trifluoro(trifluoromethyl)silane stands out due to its stability, ease of handling, and versatility in introducing trifluoromethyl groups into a wide range of substrates. Its ability to participate in both nucleophilic and radical reactions makes it a valuable tool in synthetic chemistry .
Properties
CAS No. |
335-06-8 |
|---|---|
Molecular Formula |
CF6Si |
Molecular Weight |
154.086 g/mol |
IUPAC Name |
trifluoro(trifluoromethyl)silane |
InChI |
InChI=1S/CF6Si/c2-1(3,4)8(5,6)7 |
InChI Key |
WAPFXWLEIASTSV-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




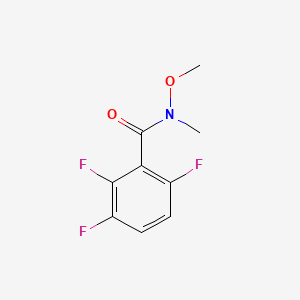

![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
